![molecular formula C13H11Cl2NS B178854 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline CAS No. 107623-18-7](/img/structure/B178854.png)
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline is a chemical compound with the linear formula C13H11Cl2NS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The electrochemical oxidation of 4-chloroaniline, a model compound, was investigated in a water/acetonitrile mixture . It was established that one-electron oxidation of 4-chloroaniline followed by disproportionation reaction affords unstable (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium .Molecular Structure Analysis
The molecular structure of 4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline is represented by the linear formula C13H11Cl2NS . The molecular weight of this compound is 284.209 .Chemical Reactions Analysis
In water/acetonitrile mixtures and in the absence of nucleophiles, the most likely reaction on produced chloronium is hydrolysis and p-quinoneimine formation .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
"4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline" and related compounds are synthesized through various chemical reactions, highlighting their importance in organic synthesis. For instance, the synthesis and antimicrobial activity of new 2,5-disubstituted 1,2,4-triazoles involve treating aniline derivatives, including 4-chloro aniline, with carbon disulphide and concentrated ammonia to obtain respective substituted compounds, which are further processed to study their antimicrobial properties (Jalihal, Sharabasappa, & Kilarimath, 2009).
Electropolymerization and Coating Applications
Aniline derivatives are also central to developing new materials with specific properties. For example, the electropolymerized aniline-based fiber coating for solid-phase microextraction of phenols from water demonstrates the potential of aniline derivatives in creating new, efficient materials for environmental monitoring (Bagheri, Mir, & Babanezhad, 2005).
Environmental Applications
The compound and its derivatives find applications in environmental science, especially in the detection and analysis of pollutants. For instance, a study utilizing a nanostructure-amplified sensor for the square wave voltammetric determination of hydrazine and 4-chlorophenol as two significant water pollutants highlights the compound's role in environmental monitoring and protection (Tahernejad-Javazmi et al., 2018).
Analytical Chemistry
In analytical chemistry, derivatives of "4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline" are utilized in sensors and detection methods. An electrochemical strategy to determine thiosulfate, 4-chlorophenol, and nitrite as three crucial pollutants in water samples via a nanostructure modified sensor shows the importance of these compounds in developing new analytical tools (Keivani, Shabani‐Nooshabadi, & Karimi-Maleh, 2017).
Eigenschaften
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)sulfanylmethyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS/c14-10-1-5-12(6-2-10)16-9-17-13-7-3-11(15)4-8-13/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAVJNVCQNVRPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCSC2=CC=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(((4-chlorophenyl)thio)methyl)aniline | |
CAS RN |
107623-18-7 |
Source


|
| Record name | 4-CHLORO-N-(((4-CHLOROPHENYL)THIO)METHYL)ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)
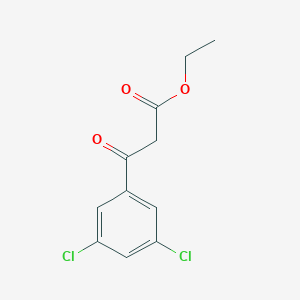
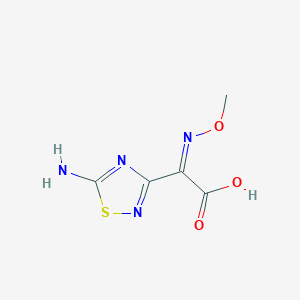
![4-Chloro-2-(chloromethyl)thieno[2,3-d]pyrimidine](/img/structure/B178785.png)
![ethyl 5-[(acetyloxy)methyl]-4-ethyl-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B178790.png)

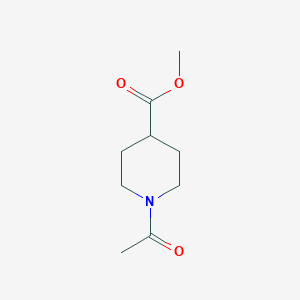
![8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B178800.png)

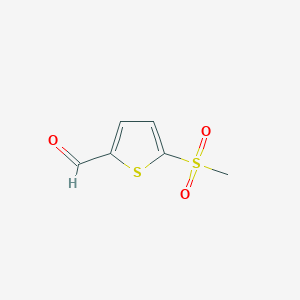

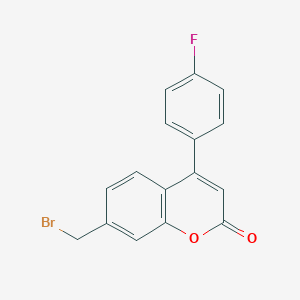
![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)
![6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B178831.png)